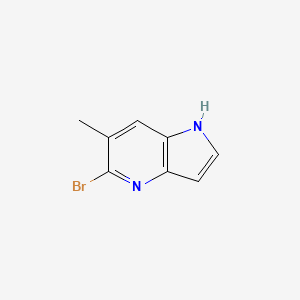

5-Bromo-6-methyl-4-azaindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C8H7BrN2/c1-5-4-7-6(2-3-10-7)11-8(5)9/h2-4,10H,1H3 |

InChI Key |

WJJHKBBLDYGDJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN2)N=C1Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for the 5 Bromo 6 Methyl 4 Azaindole Scaffold

Reactivity of the Bromo Substituent for Further Synthetic Transformations

The bromine atom at the C-5 position is a key handle for introducing molecular diversity. It primarily participates in transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic displacement. This halogen substituent significantly influences the electronic properties of the azaindole ring system, making it a versatile site for building more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The C-5 bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for creating biaryl or vinyl-substituted azaindoles. While specific examples for 5-bromo-6-methyl-4-azaindole are not extensively documented, the reactivity can be inferred from analogous bromo-azaindole systems. For instance, the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. tandfonline.com Similarly, N-tosylated 7-bromo-6-azaindole derivatives undergo Suzuki coupling with reagents like 2-furanylboronic acid. atlanchimpharma.com These reactions typically provide good to excellent yields and are tolerant of a wide range of functional groups on the coupling partner. tandfonline.comresearchgate.net

The Sonogashira coupling provides a direct route to alkynyl-substituted azaindoles, which are valuable intermediates for further transformations. The reaction involves coupling the bromo-azaindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govunl.pt For example, the synthesis of 5-azaindole (B1197152) derivatives has been achieved through a palladium-mediated Sonogashira coupling followed by intramolecular cyclization. unl.pt The reaction conditions often involve catalysts like PdCl₂(PPh₃)₂/CuI in the presence of an amine base such as triethylamine (B128534) (Et₃N). nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions on analogous bromo-azaindole scaffolds.

| Reaction Type | Bromo-Azaindole Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 63% | tandfonline.com |

| Suzuki | N-Tosyl-7-bromo-6-azaindole | 2-Furanylboronic acid | Not Specified | Not Specified | Not Specified | ~70% (overall) | atlanchimpharma.com |

| Sonogashira | 5-Bromo-3-iodo-2-aminopyridine (precursor) | Trimethylsilylacetylene | Pd Catalyst/CuI | Et₃N | DMF | 90% | atlanchimpharma.com |

| Sonogashira | 4-Amino-2-bromo-5-iodopyridine (precursor) | Various Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | Not Specified | nih.govunl.pt |

Nucleophilic Displacement Reactions

Direct displacement of the bromine atom on the this compound core by a nucleophile (SNAr reaction) is generally challenging. Aryl halides that are not activated by strong electron-withdrawing groups typically require harsh reaction conditions for nucleophilic substitution. pitt.edu While some sources suggest this transformation is possible, specific examples are scarce. For related halo-azaindoles, such as 4-chloro-7-azaindole (B22810) derivatives, nucleophilic substitution with amines has been shown to require high temperatures (e.g., 180 °C under microwave irradiation) and can sometimes lead to rearrangement products. atlanchimpharma.compitt.edu In most synthetic routes, palladium-catalyzed C-N coupling reactions are preferred over direct SNAr for installing amine substituents due to milder conditions and higher selectivity.

Chemical Modifications and Reactions Involving the Methyl Group

The C-6 methyl group on the pyridine (B92270) ring is a potential site for functionalization, although it is generally less reactive than the bromo substituent. Its reactivity is analogous to that of a methyl group on a pyridine ring (a picoline-type methyl group), which can be activated for deprotonation and subsequent reaction with electrophiles.

A notable reaction involving a methyl group in a similar position is the electrophilic [4+1]-cyclization of 3-amino-4-methyl-pyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to construct the 6-azaindole (B1212597) ring system. chemrxiv.orgchemrxiv.org In this process, the methyl group is activated via the formation of a pyridinium (B92312) salt intermediate, which then undergoes cyclization. This indicates that the C6-methyl group's protons are acidic enough to be removed under certain conditions, opening pathways for functionalization. While further derivatization of the methyl group on a pre-formed this compound is not well-documented, standard methods for the oxidation of benzylic/picolinic methyl groups to aldehydes or carboxylic acids, or deprotonation followed by quenching with electrophiles, could potentially be applied.

Functionalization of the Azaindole Nitrogen Atoms (N-alkylation, N-arylation, N-protection strategies)

The pyrrole (B145914) nitrogen (N-1) of the azaindole scaffold is a common site for functionalization. The acidic N-H proton can be readily removed by a base to allow for N-alkylation, N-arylation, or the installation of a protecting group. These modifications are often crucial for modulating the electronic properties of the ring system, improving solubility, or preventing unwanted side reactions during subsequent synthetic steps.

N-Protection Strategies: Protecting the azaindole nitrogen is a common first step in a multi-step synthesis. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl or benzenesulfonyl), not only protect the nitrogen but also acidify the remaining C-H protons, facilitating directed metalation reactions. Silyl protecting groups like triisopropylsilyl (TIPS) are also employed. atlanchimpharma.com

| Protecting Group | Reagent | Base | Solvent | Typical Use | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride | NaH | DMF | Protection, activation for metalation | |

| Tosyl (Ts) | p-Toluenesulfonyl chloride | Not Specified | Not Specified | Protection for cross-coupling | atlanchimpharma.com |

| Triisopropylsilyl (TIPS) | TIPS-Cl | NaH | Not Specified | Protection for metalation/exchange | atlanchimpharma.com |

| tert-Butoxycarbonyl (Boc) | Boc-anhydride | Not Specified | Not Specified | General protection | atlanchimpharma.com |

N-Alkylation and N-Arylation: Direct alkylation of the N-1 position can be achieved using an alkyl halide in the presence of a base like cesium carbonate. researchgate.net N-arylation can be accomplished via copper- or palladium-catalyzed cross-coupling reactions with aryl halides. These reactions provide access to a wide array of N-substituted azaindole derivatives.

Directed Metalation and Exchange Reactions for Ortho-Functionalization

Directed metalation and halogen-metal exchange are powerful strategies for regioselective functionalization of the azaindole core.

Lithium-Halogen Exchange: The bromine atom at C-5 can be swapped for a lithium atom by treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu This lithium-halogen exchange is extremely rapid and efficient. harvard.edu A prime example is seen with the closely related 5-bromo-1-(phenylsulfonyl)-6-azaindole, where treatment with n-BuLi at -70°C generates the 5-lithio species. This highly reactive organolithium intermediate can then be trapped with various electrophiles to install new functional groups at the C-5 position. For instance, quenching with methyl formate (B1220265) introduces a formyl (aldehyde) group. This two-step sequence effectively replaces the bromine atom with a different functional group, bypassing the need for a transition-metal catalyst.

Directed Ortho-Metalation (DoM): This strategy relies on a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent C-H bond. While no examples exist for the C-7 position of this compound, the principle is well-established for other azaindole isomers. scispace.comresearchgate.netuni-muenchen.de For instance, an N-1 protecting group like a carbamoyl (B1232498) or sulfonyl group can direct lithiation to the C-2 or C-7 positions. scispace.com If a suitable directing group were installed at the C-6 methyl position (e.g., after conversion to a CH₂-O-DMG), it could potentially direct metalation to the C-7 position, allowing for the introduction of an electrophile at this site.

Structural Elucidation and Spectroscopic Characterization of 5 Bromo 6 Methyl 4 Azaindole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, DEPT-135, 2D NMR techniques)

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 5-Bromo-6-methyl-4-azaindole, a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic aromatic core and the methyl group. The pyrrole (B145914) N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the pyridine (B92270) and pyrrole rings will exhibit chemical shifts and coupling patterns dictated by their electronic environment, influenced by the nitrogen atom, the bromine substituent, and the methyl group. For instance, in the analogue 7-methyl-4-azaindole, the methyl protons appear as a singlet around 2.40 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals. The chemical shifts of the carbons in the azaindole core are influenced by the electronegativity of the adjacent nitrogen and bromine atoms. For example, in 5-bromo-7-azaindole, carbon signals are observed between δ 100.5 and 146.3 ppm. google.com The methyl carbon is expected to appear in the aliphatic region (around 18-20 ppm). researchgate.net

DEPT-135 and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are two to three bonds away, respectively. These techniques are crucial for confirming the substitution pattern on the azaindole ring, as demonstrated in the structural analysis of various functionalized azaindole derivatives. rsc.orgacs.org

Table 1: Comparison of ¹H and ¹³C NMR Data for Related Azaindole Analogues Note: Data is compiled from different sources and solvents, which may affect chemical shifts.

| Compound | Technique | Observed Chemical Shifts (ppm) and Remarks | Source |

|---|---|---|---|

| 5-Bromo-7-azaindole | ¹H NMR (CDCl₃) | δ 10.85 (bs, 1H, NH), 8.34 (s, 1H), 8.09 (s, 1H), 7.37 (d, 1H), 6.46 (d, 1H) | google.com |

| ¹³C NMR (CDCl₃) | δ 146.3, 142.3, 131.4, 126.8, 122.3, 111.4, 100.5 | google.com | |

| 7-Methyl-4-azaindole | ¹H NMR (CDCl₃) | δ 8.55 (s, 1H), 2.40 (s, 3H, CH₃) | researchgate.net |

| ¹³C NMR (CDCl₃) | δ 151.2, 148.5, 140.8, 130.2, 122.9, 18.2 (CH₃) | researchgate.net | |

| Bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | ¹H NMR (CDCl₃) | δ 8.58 (dd, 2H), 8.38 (dd, 2H), 7.77 (s, 2H), 3.95 (s, 6H, N-CH₃) | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a critical analytical technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₇BrN₂), HRMS would confirm the molecular weight and validate the elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units (M+ and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule. This technique has been successfully applied to confirm the structures of numerous complex azaindole analogues. rsc.orgacs.org

Table 2: Theoretical HRMS Data for this compound

| Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₈H₇⁷⁹BrN₂ | [M+H]⁺ | 210.9818 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3100-3400 cm⁻¹ would indicate the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1500-1600 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. Spectroscopic data from related compounds, such as 5-bromo-7-azaindole, show characteristic peaks for N-H stretching (3132 cm⁻¹) and aromatic ring vibrations (1558 cm⁻¹), which aligns with the expected values for the target compound. google.comrsc.org

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretch | 3100 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C and C=N | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

X-ray Crystallography for Solid-State Structure Determination of Related Azaindole Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for this compound has not been specifically reported in the surveyed literature, the technique has been extensively used to characterize a wide array of azaindole derivatives. ingentaconnect.comnih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Methyl 4 Azaindole

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, optimized geometries)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric parameters of 5-Bromo-6-methyl-4-azaindole. nih.govictp.it DFT methods, such as B3LYP, are widely used to model electronic properties and optimize molecular geometries. These calculations provide a detailed understanding of the molecule's three-dimensional conformation, which is essential for predicting its interactions with biological targets.

The process begins with the optimization of the molecule's geometry to find its most stable energetic state. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. The HOMO-LUMO gap is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.

For azaindole derivatives, these calculations help in understanding how substituents, such as the bromo and methyl groups in this compound, influence the electronic distribution within the bicyclic ring system. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can significantly alter the reactivity and binding affinity of the molecule.

Table 1: Calculated Physicochemical Properties of Azaindole Derivatives

| Property | Value (5-Bromo-6-azaindole) | Value (3-Bromo-5-methyl-4-azaindole) | Value (5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine) |

| Topological Polar Surface Area (TPSA) | 28.68 Ų chemscene.com | 28.68 Ų chemscene.com | 48.76 Ų ambeed.com |

| LogP | 2.3254 chemscene.com | 2.63382 chemscene.com | - |

| H-Bond Acceptors | 1 chemscene.com | 1 chemscene.com | 1.0 ambeed.com |

| H-Bond Donors | 1 chemscene.com | 1 chemscene.com | 1.0 ambeed.com |

| Rotatable Bonds | 0 chemscene.com | - | 0 ambeed.com |

| Heavy Atoms | - | - | 11 ambeed.com |

| Aromatic Heavy Atoms | - | - | 9 ambeed.com |

| Fraction Csp3 | - | - | 0.12 ambeed.com |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of NMR spectra can aid in the structural elucidation of newly synthesized compounds and can help to resolve ambiguities in experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. epstem.net By comparing the theoretically predicted chemical shifts with experimental values, researchers can confirm the proposed structure of a molecule. For this compound, these calculations would predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. ucl.ac.ukorganicchemistrydata.org

Discrepancies between calculated and experimental shifts can often be explained by considering environmental factors not accounted for in the gas-phase calculations, such as solvent effects and intermolecular interactions like hydrogen bonding. ucl.ac.uk For instance, the chemical shift of the N-H proton in the pyrrole (B145914) ring is particularly sensitive to its environment. scispace.com

Analysis of Aromaticity and Electronic Properties (e.g., Nucleus-Independent Chemical Shifts - NICS)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules. The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational tool for quantifying the aromaticity of a molecule. github.ionih.gov NICS values are calculated at specific points in space, typically at the center of a ring, to probe the magnetic shielding arising from the cyclic delocalization of π-electrons. github.io

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or enzyme. ijper.orgsmolecule.com These studies are crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

The process involves generating a three-dimensional model of the ligand and the target protein. The ligand is then "docked" into the active site of the protein in various orientations and conformations. A scoring function is used to evaluate the binding affinity of each pose, with lower scores generally indicating a more favorable interaction. These studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. For instance, docking studies of azaindole derivatives have been used to investigate their potential as kinase inhibitors, which are important targets in cancer therapy.

In Silico Design and Virtual Screening of Novel 4-Azaindole (B1209526) Derivatives

In silico design and virtual screening are computational approaches that enable the rapid evaluation of large libraries of chemical compounds to identify those with the highest probability of being active against a specific biological target. nih.govamrita.edu These methods are cost-effective and time-efficient alternatives to high-throughput screening of physical compounds.

In the context of 4-azaindole derivatives, virtual screening can be used to explore a vast chemical space by modifying the core structure with different substituents. amrita.edu For example, starting with the this compound scaffold, a virtual library can be created by introducing a variety of functional groups at different positions on the ring system. These virtual compounds are then docked into the target protein, and their binding affinities are evaluated. nih.gov The most promising candidates can then be synthesized and tested experimentally. This iterative process of in silico design, virtual screening, synthesis, and biological evaluation can significantly accelerate the drug discovery process. researchgate.netnih.gov

Biological and Pharmacological Relevance of Functionalized 4 Azaindoles Mechanistic Insights

Azaindole Scaffolds as Bioisosteres for Indole (B1671886) and Purine (B94841) Systems in Biological Contexts

The azaindole scaffold is recognized as a bioisostere of both indole and purine systems. nih.govnih.gov Bioisosterism, the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, is a key strategy in drug design to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can significantly alter the molecule's physicochemical properties, such as its hydrogen bonding capacity, dipole moment, and pKa. nih.govpharmablock.com

The nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold can act as a hydrogen bond acceptor, a feature that is often crucial for binding to biological targets. nih.govpharmablock.com This property allows azaindole derivatives to mimic the interactions of purines, such as adenine, with the ATP-binding sites of kinases. mdpi.com The ability of the 7-azaindole (B17877) moiety to form two hydrogen bonds with the hinge region of kinases is a well-established interaction that contributes to their inhibitory activity. pharmablock.commdpi.com

Furthermore, the introduction of a nitrogen atom can improve aqueous solubility and metabolic stability compared to their indole counterparts. pharmablock.com For example, in the development of HIV-1 entry inhibitors, the systematic replacement of carbon atoms in the indole ring with nitrogen to create azaindole derivatives resulted in compounds with markedly improved pharmaceutical properties, including a more than 25-fold increase in solubility. pharmablock.com This highlights the strategic advantage of using azaindole scaffolds to optimize drug-like properties.

Interactions with Protein Kinase Targets

The structural similarity of the azaindole nucleus to the purine core of ATP has made it a privileged scaffold for the design of protein kinase inhibitors. nih.govnih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

A primary mechanism by which azaindole derivatives inhibit kinase activity is through ATP-competitive inhibition. nih.govmdpi.com These inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream target proteins. The azaindole core is instrumental in this interaction, often forming key hydrogen bonds with the hinge region of the kinase, which is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. mdpi.comchemicalbook.com

X-ray crystallography studies have revealed various binding modes for azaindole-based inhibitors. The 7-azaindole moiety, for instance, can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine part of ATP. mdpi.com Specifically, the N7 atom of the azaindole can act as a hydrogen bond acceptor from a backbone NH group of a hinge residue, while the N1-H group can act as a hydrogen bond donor to a backbone carbonyl group of another hinge residue. nih.gov This bidentate hydrogen bonding pattern is a common feature of many potent azaindole kinase inhibitors. chemicalbook.com For example, the binding of a 7-azaindole derivative to c-Met kinase shows the N-7 atom accepting a hydrogen bond from the backbone NH of Met 1160, and the N-1 atom donating a hydrogen bond to the carbonyl of the same residue. nih.gov

Functionalized azaindoles have been developed as inhibitors of a wide range of specific protein kinases implicated in various diseases.

DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Overexpression of DYRK1A is associated with Down syndrome and Alzheimer's disease. nih.gov 6- and 7-azaindole derivatives have been specifically developed as potent DYRK1A inhibitors. nih.govresearchgate.net For instance, the 6-azaindole (B1212597) derivative GNF2133 was identified as a selective DYRK1A inhibitor with an IC50 of 6.2 nM and has been shown to promote β-cell proliferation, suggesting its potential for treating type 1 diabetes. researchgate.netacs.org Docking studies indicate that the 7-azaindole core of some inhibitors forms multiple hydrogen bond interactions with the peptide backbone (Glu 239, Leu 241) at the ATP binding site. nih.gov

c-MET (Mesenchymal-epithelial transition factor): The c-MET receptor tyrosine kinase is a validated target in oncology, with its overexpression leading to increased cell proliferation and metastasis in various cancers. nih.gov Several 4-azaindole (B1209526) and 7-azaindole derivatives have been reported as potent c-Met inhibitors. nih.govnih.gov For example, a series of 7-azaindole derivatives bearing a dihydropyridazine moiety showed excellent c-Met kinase inhibitory activity, with the most promising analog exhibiting an IC50 of 1.06 nM. nih.gov N-nitrobenzenesulfonyl-4-azaindoles have also been identified as c-Met inhibitors with IC50 values in the nanomolar range. nih.gov

Chk1 (Checkpoint kinase 1): Chk1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. 5-Azaindolocarbazoles have been synthesized and identified as potent Chk1 inhibitors. nih.govresearchgate.net One of the most potent compounds in this series demonstrated an IC50 value of 14 nM against Chk1. nih.gov

HNE (Human Neutrophil Elastase): While primarily a serine protease, HNE is a therapeutic target in inflammatory diseases. Although research has focused more on indole and indazole scaffolds as HNE inhibitors, the principles of scaffold hopping suggest that azaindole derivatives could also be explored. Studies on N-benzoylindazole inhibitors of HNE, which are deaza analogs of azaindoles, have shown that the carbonyl group at position 1 is a key requirement for activity. nih.gov

Mechanistic Basis of Anticancer Activity for Azaindole Derivatives

The anticancer properties of azaindole derivatives stem from various mechanisms of action, including the inhibition of protein kinases involved in cancer progression, as discussed above, as well as through other cellular effects.

One significant mechanism is the anti-mitotic potential of certain azaindole derivatives. nih.gov These compounds can interfere with microtubule dynamics, which are essential for cell division. For example, the azaindole derivatives CM01 and CM02 have been identified as microtubule-depolymerizing agents. nih.gov They inhibit tubulin polymerization and compete with colchicine for binding to tubulin, leading to a G2/M cell cycle arrest and potent cytostatic effects on various cancer cell lines, including multidrug-resistant ones. nih.gov

While the direct inhibition of DNA/RNA synthesis is a known mechanism for some anticancer agents, the evidence for this being a primary mechanism for azaindole derivatives is less direct. study.com However, some platinum complexes incorporating azaindole ligands have shown increased efficiency and selectivity for tumor cells, which was associated with an increased level of cellular DNA platination by the azaindole moiety. nih.gov Additionally, the inhibition of enzymes like poly(ADP-ribose)polymerase protein-1 (PARP-1) by 7-azaindole derivatives can indirectly affect DNA integrity and repair, contributing to their anticancer effects. nih.gov

Antiviral Activity Modalities of Related Azaindole Compounds

The azaindole scaffold has also been incorporated into compounds with significant antiviral activity. A notable example is in the development of inhibitors of HIV-1 entry. Systematic replacement of the carbon atoms in the phenyl ring of an indole-based lead compound with nitrogen led to the discovery of four different azaindole derivatives with potent antiviral activity. pharmablock.com These compounds displayed a clear structure-activity relationship for their anti-HIV-1 activity in cell culture. pharmablock.com The improved pharmaceutical properties of these azaindole derivatives, such as enhanced solubility, contributed to their potential as antiviral agents. pharmablock.com Another study reported that 3,5-disubstituted-pyrrolo[2,3-b]pyridines (7-azaindoles) act as inhibitors of adaptor-associated kinase 1 (AAK1) and exhibit antiviral activity. nih.gov

Structure-Activity Relationship (SAR) and Ligand Efficiency Considerations within the Azaindole Framework

The development of potent and selective azaindole-based inhibitors relies heavily on understanding their structure-activity relationships (SAR) . nih.govacs.org SAR studies explore how modifications to the chemical structure of a compound affect its biological activity. For kinase inhibitors, SAR investigations have shown that substitutions at various positions of the azaindole ring can significantly impact potency and selectivity. nih.gov For instance, in a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors, SAR studies identified analogs with superior biochemical activity and selectivity for group I over group II PAKs. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per non-hydrogen atom of a ligand. csmres.co.uk It is a valuable tool for prioritizing fragment hits and guiding lead optimization. The goal is to maximize the binding affinity while minimizing the size and lipophilicity of the molecule. Azaindole-based fragments often exhibit good ligand efficiency due to their ability to form key interactions with their targets through a relatively small and rigid scaffold. For example, in the discovery of PI3Kγ inhibitors, a modest correlation was observed between cellular potency and biochemical assay-derived lipophilic efficiency values for a series of 7-azaindole isoindolinone-based compounds. nih.gov Optimizing for high ligand efficiency helps in developing drug candidates with more favorable pharmacokinetic and safety profiles.

Data Tables

Table 1: Inhibitory Activity of Selected Azaindole Derivatives Against Protein Kinases

| Compound/Series | Target Kinase | IC50/Ki | Reference |

| 7-Azaindole derivative 34 | c-Met | 1.06 nM | nih.gov |

| N-nitrobenzenesulfonyl-4-azaindole | c-Met | 20 nM | nih.gov |

| 5-Azaindolocarbazole 55b | Chk1 | 14 nM | nih.gov |

| 6-Azaindole derivative GNF2133 | DYRK1A | 6.2 nM | researchgate.netacs.org |

| 4-Azaindole analog | PAK1 | <10 nM (Ki) | nih.gov |

Table 2: Anticancer Activity of Selected Azaindole Derivatives

| Compound | Mechanism of Action | Effect | Reference |

| CM01 | Microtubule depolymerization | G2/M cell cycle arrest, cytostatic effects | nih.gov |

| CM02 | Microtubule depolymerization | G2/M cell cycle arrest, cytostatic effects | nih.gov |

| 7-Azaindole-1-carboxamide (ST7710AA1) | PARP-1 inhibition | Anti-proliferative and antitumor activity | nih.gov |

| cis-[PtCl2(NH3)(1-methyl-7-azaindole)] | DNA platination | Increased efficiency in resistant cancer cells | nih.gov |

Rational Design Approaches for Enhanced Target Selectivity and Potency

The development of highly effective and specific therapeutic agents from the 4-azaindole scaffold relies heavily on rational design strategies. This approach utilizes a deep understanding of the three-dimensional structure of the biological target and the principles of molecular interactions to systematically modify a lead compound, such as 5-Bromo-6-methyl-4-azaindole, to optimize its pharmacological profile. The primary goals are to enhance potency (the concentration of the drug required to produce a desired effect) and selectivity (the drug's ability to interact with its intended target over other proteins in the body).

A cornerstone of rational drug design is structure-based design, which often begins with determining the X-ray crystal structure of the target protein bound to an initial inhibitor. nih.gov This provides a detailed atomic-level map of the binding site, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for affinity. nih.govresearchgate.net For instance, crystallographic data for a 4-azaindole inhibitor bound to the p38 MAP kinase active site can guide chemists to make specific modifications that strengthen these interactions or engage with new pockets within the binding site. nih.gov

Structure-activity relationship (SAR) studies are then conducted to explore how different chemical modifications to the 4-azaindole core affect its biological activity. nih.gov In the context of this compound, the bromine atom at the 5-position and the methyl group at the 6-position are examples of such modifications. A bromine atom can occupy a hydrophobic pocket or form a halogen bond, a type of non-covalent interaction that can significantly enhance binding affinity. The methyl group can provide steric bulk that may favor binding to the target kinase over other, off-target kinases, thereby improving selectivity. Further optimization might involve exploring different substituents at these positions to fine-tune the compound's properties.

The table below illustrates a hypothetical SAR study for 4-azaindole derivatives targeting a specific kinase, demonstrating how systematic modifications can influence potency.

| Compound | R1 (Position 5) | R2 (Position 6) | Kinase Inhibition (IC₅₀, nM) |

| 1 | H | H | 500 |

| 2 | Br | H | 150 |

| 3 | H | CH₃ | 200 |

| 4 (this compound) | Br | CH₃ | 50 |

Another critical aspect of rational design is the modulation of physicochemical properties to improve a compound's drug-like characteristics (ADME - absorption, distribution, metabolism, and excretion). The introduction of the nitrogen atom in the azaindole ring, compared to the parent indole structure, is itself a design choice that can enhance aqueous solubility and metabolic stability. pharmablock.com For example, a comparative study showed that replacing an indole core with various azaindole isomers led to a more than 25-fold increase in solubility and improved stability in human liver microsomes. pharmablock.com These properties are crucial for ensuring that a potent inhibitor can reach its target in the body and remain active for a sufficient duration.

The table below compares key physicochemical properties between a parent indole compound and a corresponding 4-azaindole derivative.

| Property | Indole Derivative | 4-Azaindole Derivative |

| Aqueous Solubility (µg/mL) | 16 | > 400 |

| Metabolic Half-life (min) | 16.9 | > 100 |

Through the iterative process of structure-based design, SAR exploration, and optimization of physicochemical properties, medicinal chemists can rationally evolve a simple 4-azaindole scaffold into a highly potent and selective clinical candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-6-methyl-4-azaindole, and what analytical validation is required?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine substituent for regioselective functionalization. Key steps include:

- Bromination : Direct bromination of 6-methyl-4-azaindole using N-bromosuccinimide (NBS) under controlled conditions (0–5°C, DMF solvent) to minimize polybromination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Validation : Confirm purity via HPLC (>95%) and structural identity using / NMR (DMSO-) and high-resolution mass spectrometry (HRMS) .

Q. How do spectroscopic techniques differentiate this compound from its structural analogs?

- Methodology :

- NMR Analysis : The bromine atom induces deshielding in adjacent protons (e.g., H-5 and H-7 in NMR), while the methyl group at position 6 shows a singlet (~δ 2.4 ppm). NMR confirms quaternary carbons adjacent to Br (δ ~120–130 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental bond lengths/angles (e.g., C-Br: ~1.90 Å) with density functional theory (DFT) models. Use SHELXL for refinement, applying anisotropic displacement parameters for heavy atoms .

Q. What is the role of the bromine substituent in directing reactivity for further derivatization?

- Methodology : The bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr) and facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination). For SNAr:

- Optimization : Screen bases (e.g., KCO, CsCO) and polar aprotic solvents (DMF, DMSO) at 80–120°C.

- Monitoring : Use TLC to track reaction progress and GC-MS to identify intermediates .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing 5-aryl-6-methyl-4-azaindole derivatives?

- Methodology :

- Catalyst Screening : Test Pd catalysts (Pd(PPh), PdCl(dppf)) with ligands (XPhos, SPhos) to enhance turnover.

- Solvent Effects : Compare DME, toluene, and THF for stability of intermediates.

- Kinetic Studies : Use in situ IR spectroscopy to monitor arylboronic acid consumption.

- Yield Improvement : Employ microwave irradiation (100–150°C, 30 min) for faster coupling .

Q. What strategies resolve contradictions between computational predictions and crystallographic data?

- Methodology :

- Data Collection : Acquire high-resolution X-ray data (<1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : In SHELXL, apply TWIN and BASF commands for twinned crystals and validate with R (<5%). Compare Hirshfeld surfaces (CrystalExplorer) with DFT-optimized geometries to identify steric clashes .

Q. How can solvent polarity and steric effects be systematically evaluated in SNAr reactions?

- Methodology :

- Solvent Screening : Use Kamlet-Taft parameters to correlate reaction rates with solvent polarity (e.g., DMSO vs. THF).

- Steric Maps : Generate steric maps (Molinspiration) for nucleophiles (e.g., amines, thiols) to predict site selectivity.

- Kinetic Isotope Effects (KIE) : Perform deuterium labeling at the methyl group to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.